Cas no 1779857-21-4 (5-bromo-3-methylbenzene-1,2-diol)

5-Bromo-3-methylbenzene-1,2-diol is a brominated and methyl-substituted dihydroxybenzene derivative with potential applications in organic synthesis and pharmaceutical intermediates. The compound features a bromine atom at the 5-position and a methyl group at the 3-position on the benzene ring, adjacent to two hydroxyl groups at the 1,2-positions. This structural arrangement imparts reactivity for further functionalization, such as electrophilic aromatic substitution or coupling reactions. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromine) groups enhances its utility in fine chemical synthesis. It is typically handled under controlled conditions due to its phenolic nature, requiring protection from oxidation. Suitable for research and industrial applications requiring precise brominated phenolic intermediates.
5-bromo-3-methylbenzene-1,2-diol structure
1779857-21-4 structure
商品名:5-bromo-3-methylbenzene-1,2-diol
CAS番号:1779857-21-4
MF:C7H7BrO2
メガワット:203.033281564713
CID:6025662
PubChem ID:59014790

5-bromo-3-methylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

    • 5-bromo-3-methylbenzene-1,2-diol
    • 1,2-Benzenediol, 5-bromo-3-methyl-
    • SCHEMBL12189844
    • 1779857-21-4
    • EN300-1599492
    • インチ: 1S/C7H7BrO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3
    • InChIKey: ROXFBDBDSYXFEN-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC(Br)=CC(C)=C1O

計算された属性

  • せいみつぶんしりょう: 201.96294g/mol
  • どういたいしつりょう: 201.96294g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 1.709±0.06 g/cm3(Predicted)
  • ふってん: 290.0±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.95±0.15(Predicted)

5-bromo-3-methylbenzene-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599492-10.0g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
10g
$3622.0 2023-05-25
Enamine
EN300-1599492-0.25g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
0.25g
$418.0 2023-05-25
Enamine
EN300-1599492-0.05g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
0.05g
$197.0 2023-05-25
Enamine
EN300-1599492-0.5g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
0.5g
$656.0 2023-05-25
Enamine
EN300-1599492-0.1g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
0.1g
$293.0 2023-05-25
Enamine
EN300-1599492-2.5g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
2.5g
$1650.0 2023-05-25
Enamine
EN300-1599492-50mg
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95.0%
50mg
$197.0 2023-09-23
1PlusChem
1P0285LO-2.5g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
2.5g
$2102.00 2024-06-19
Enamine
EN300-1599492-250mg
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95.0%
250mg
$418.0 2023-09-23
Aaron
AR0285U0-1g
5-bromo-3-methylbenzene-1,2-diol
1779857-21-4 95%
1g
$1183.00 2025-02-15

5-bromo-3-methylbenzene-1,2-diol 関連文献

5-bromo-3-methylbenzene-1,2-diolに関する追加情報

Introduction to 5-Bromo-3-Methylbenzene-1,2-Diol (CAS No. 1779857-21-4)

5-Bromo-3-methylbenzene-1,2-diol, with the CAS number 1779857-21-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine substituent and the presence of two hydroxyl groups on a benzene ring, which contribute to its reactivity and functional versatility.

The molecular structure of 5-bromo-3-methylbenzene-1,2-diol is particularly interesting due to the presence of the bromine atom, which can be readily substituted in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules. The two hydroxyl groups on the benzene ring also provide multiple reaction sites, enabling a wide range of chemical transformations such as etherification, esterification, and oxidation reactions.

In the pharmaceutical industry, 5-bromo-3-methylbenzene-1,2-diol has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential in the development of new drugs targeting various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 5-bromo-3-methylbenzene-1,2-diol as a key intermediate in the synthesis of novel anti-inflammatory agents. These agents demonstrated significant efficacy in reducing inflammation in preclinical models, highlighting the compound's potential in drug discovery.

Beyond pharmaceutical applications, 5-bromo-3-methylbenzene-1,2-diol has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a suitable monomer for the synthesis of functional polymers. A 2022 study in the Journal of Polymer Science described the preparation of polymeric materials using 5-bromo-3-methylbenzene-1,2-diol-based monomers. These polymers exhibited excellent thermal stability and mechanical properties, making them suitable for applications in advanced materials and coatings.

The synthetic versatility of 5-bromo-3-methylbenzene-1,2-diol is further enhanced by its compatibility with various catalytic systems. Transition metal-catalyzed reactions involving this compound have been extensively studied to optimize yield and selectivity. A notable example is the palladium-catalyzed cross-coupling reaction, which allows for the efficient introduction of various functional groups onto the benzene ring. This has broadened the scope of applications for 5-bromo-3-methylbenzene-1,2-diol, making it an essential building block in modern synthetic chemistry.

In addition to its synthetic utility, 5-bromo-3-methylbenzene-1,2-diol has been investigated for its environmental impact and safety profile. Studies have shown that it can be synthesized using green chemistry principles, minimizing environmental hazards and waste generation. A 2021 review in the Green Chemistry Journal highlighted several sustainable methods for producing this compound, emphasizing its role in environmentally friendly chemical processes.

The future prospects for 5-bromo-3-methylbenzene-1,2-diol (CAS No. 1779857-21-4) are promising. Ongoing research continues to uncover new applications and improve existing synthetic methods. As scientists and engineers explore innovative ways to utilize this compound, it is likely to play an increasingly important role in advancing various scientific and industrial fields.

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